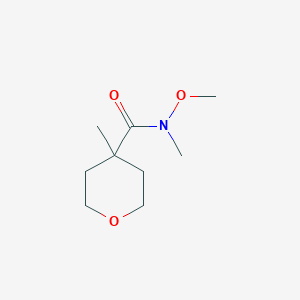
N-methoxy-N,4-dimethyloxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methoxy-N,4-dimethyloxane-4-carboxamide is a chemical compound with the molecular formula C8H15NO2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N,4-dimethyloxane-4-carboxamide typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of N-methoxyamine with 4-dimethyloxane-4-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high efficiency and purity, with stringent quality control measures to ensure consistency in the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-methoxy-N,4-dimethyloxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions include various oxides, amine derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-methoxy-N,4-dimethyloxane-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mecanismo De Acción
The mechanism of action of N-methoxy-N,4-dimethyloxane-4-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved include binding to active sites of enzymes and altering their activity, which can lead to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N-methoxy-N,4-dimethyloxane-4-carboxamide include:
- N-methoxy-N,2-dimethyl-oxazole-4-carboxamide
- N,N-dimethyloxane-4-carboxamide
- N,N-dimethyltetrahydro-2H-pyran-4-carboxamide
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both methoxy and dimethyl groups.
Propiedades
Fórmula molecular |
C9H17NO3 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
N-methoxy-N,4-dimethyloxane-4-carboxamide |
InChI |
InChI=1S/C9H17NO3/c1-9(4-6-13-7-5-9)8(11)10(2)12-3/h4-7H2,1-3H3 |
Clave InChI |
BTJDHVMYDIBEQZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCOCC1)C(=O)N(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















